4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of potassium hydroxide to form imidazolyl chalcones. These chalcones then react with 1H-benzimidazol-2-amine to yield the desired pyrimido[1,2-a]benzimidazole derivatives . The reaction is often carried out in a green solvent like PEG-400, followed by purification through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride for acylation and various catalysts for facilitating the reactions. For instance, the compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids . Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives . Substitution reactions often involve halogenation or nitration, producing halogenated or nitro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Compared to other phenylbenzimidazole derivatives, 4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique combination of a methoxyphenyl group and a dihydropyrimido[1,2-a]benzimidazole core. Similar compounds include:
2-(3’-methoxyphenyl) benzimidazole-4-carboxamide: Shares a similar benzimidazole skeleton but lacks the pyrimido ring.
N-(4-methylphenyl)-1H-benzimidazole-4-carboxamide: Similar structure but without the methoxyphenyl group.
4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide: Contains a pyrazole ring instead of a benzimidazole ring.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-11-13-19(14-12-16)28-25(31)23-17(2)27-26-29-21-9-4-5-10-22(21)30(26)24(23)18-7-6-8-20(15-18)32-3/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
ITKDTTUXTYJFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=CC=C5)OC)C |
Origin of Product |
United States |
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